molecular formula C8H9F3N2 B12974955 (S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

(S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

Cat. No.: B12974955
M. Wt: 190.17 g/mol
InChI Key: FOSLZNWVZVYSMY-YFKPBYRVSA-N
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Description

(S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and trifluoromethylated reagents.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including nucleophilic substitution and condensation reactions.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The racemic mixture containing both enantiomers.

    1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-7(4-13-3-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1

InChI Key

FOSLZNWVZVYSMY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=CN=C1)C(F)(F)F)N

Origin of Product

United States

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